molecular formula C13H16N4O B500279 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide CAS No. 941912-69-2

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide

Cat. No.: B500279
CAS No.: 941912-69-2
M. Wt: 244.29g/mol
InChI Key: AHRLVMPMNDGLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzylamine and 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid.

    Condensation Reaction: The amine group of 4-methylbenzylamine reacts with the carboxylic acid group of 2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and efficiency.

Chemical Reactions Analysis

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole moiety, which is known for its antimicrobial, antifungal, and anticancer properties.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-methyl-N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent with a triazole ring.

    Itraconazole: Another antifungal agent with a similar structure.

    Voriconazole: A triazole derivative used to treat fungal infections.

Properties

IUPAC Name

2-methyl-N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-10-3-5-12(6-4-10)16-13(18)11(2)7-17-9-14-8-15-17/h3-6,8-9,11H,7H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRLVMPMNDGLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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